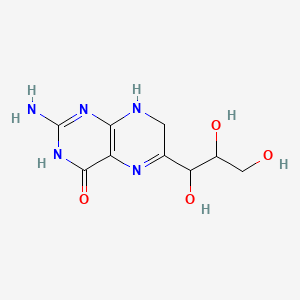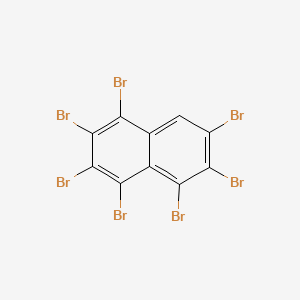
Heptabromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptabromonaphthalene, also known as 1,2,3,4,5,6,7-Heptabromonaphthalene, is a brominated derivative of naphthalene. This compound is characterized by the presence of seven bromine atoms attached to the naphthalene ring, making it a highly brominated aromatic hydrocarbon. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the reaction of naphthalene with bromine in the presence of a catalyst such as aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the naphthalene ring. The reaction can be represented as follows:
C10H8+7Br2→C10HBr7+7HBr
The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactors where naphthalene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to purification processes to isolate the desired this compound product. The use of advanced separation techniques such as distillation and crystallization ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Heptabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. This is typically achieved using nucleophilic substitution reactions.
Reduction Reactions: this compound can be reduced to lower brominated naphthalene derivatives using reducing agents such as zinc in acetic acid.
Oxidation Reactions: The compound can also undergo oxidation to form naphthoquinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) in acetic acid or other suitable reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated naphthalene derivatives.
Reduction: Lower brominated naphthalene compounds.
Oxidation: Naphthoquinones and other oxidized products.
Wissenschaftliche Forschungsanwendungen
Heptabromonaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated aromatic compounds. It is also used in studies involving halogenated hydrocarbons and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a flame retardant and its impact on environmental health.
Medicine: Explored for its potential use in drug development and as a model compound for studying the metabolism of brominated aromatic hydrocarbons.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of heptabromonaphthalene involves its interaction with various molecular targets and pathways. As a brominated aromatic compound, it can interact with cellular membranes and proteins, potentially disrupting normal cellular functions. The bromine atoms can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. These interactions can result in various biological effects, including cytotoxicity and endocrine disruption .
Vergleich Mit ähnlichen Verbindungen
Heptabromonaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,2,3,4,5,6-Hexabromonaphthalene
- 1,2,3,4,5-Pentabromonaphthalene
- 1,2,3,4-Tetrabromonaphthalene
Uniqueness:
- Higher Bromination: this compound has a higher degree of bromination compared to its counterparts, which can result in different chemical and physical properties.
- Reactivity: The presence of seven bromine atoms makes it more reactive in substitution and reduction reactions.
- Applications: Its unique properties make it suitable for specific applications in flame retardants and industrial chemicals .
Eigenschaften
CAS-Nummer |
55688-01-2 |
|---|---|
Molekularformel |
C10HBr7 |
Molekulargewicht |
680.4 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7-heptabromonaphthalene |
InChI |
InChI=1S/C10HBr7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H |
InChI-Schlüssel |
JALNAFMBKVPZLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


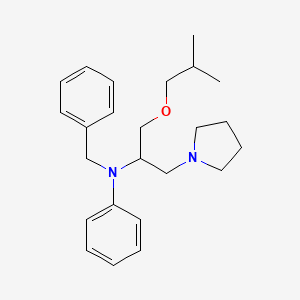
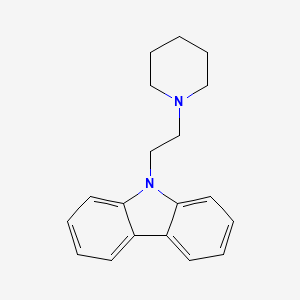
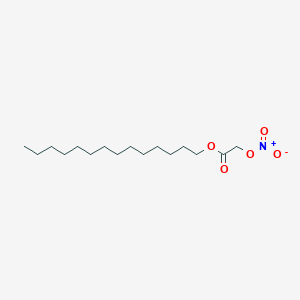
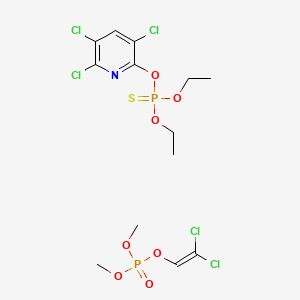
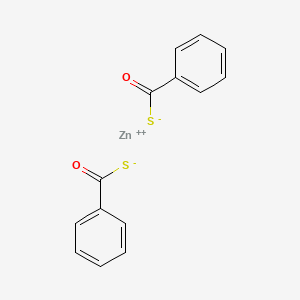
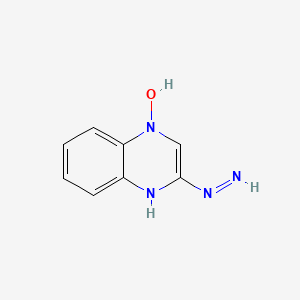
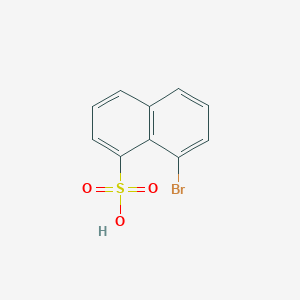
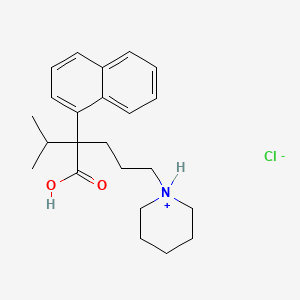
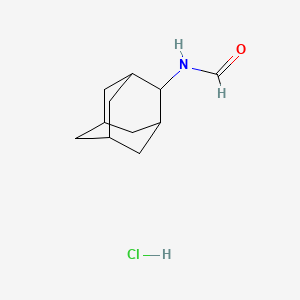
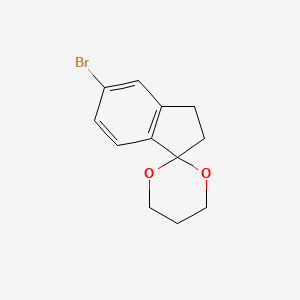
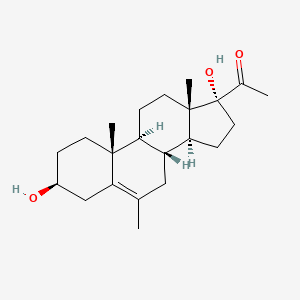
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
